GNE-955

Description

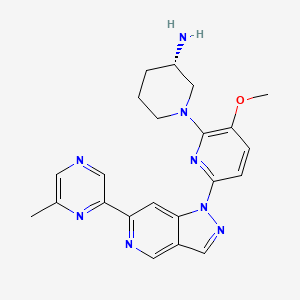

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWUTAWSOLPQI-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCC[C@@H](C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-955: A Technical Guide to a Potent Pan-Pim Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and preclinical characterization of GNE-955, a potent and orally bioavailable pan-Pim kinase inhibitor. This document details the quantitative biochemical and cellular activity, pharmacokinetic properties, and the underlying experimental protocols for its evaluation.

Introduction

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and metabolism.[1][2] Overexpressed in various hematologic malignancies and solid tumors, including multiple myeloma and acute myeloid leukemia, the Pim kinases represent a compelling therapeutic target for cancer.[1][2] this compound emerged from a lead optimization program aimed at developing a pan-Pim inhibitor with improved oral bioavailability while maintaining high potency against all three isoforms.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: Biochemical Potency of this compound against Pim Kinases

| Kinase | Ki (nM) |

| Pim-1 | 0.018 |

| Pim-2 | 0.11 |

| Pim-3 | 0.08 |

Data sourced from MedChemExpress.[3]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) |

| MM.1S | Proliferation | 0.5 |

Data sourced from MedChemExpress.[3]

Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Clearance | 34 mL/min/kg |

| Oral Bioavailability | Good (Specific value not publicly available) |

Data sourced from a review on pan-Pim inhibitors.[1]

Signaling Pathway and Mechanism of Action

Pim kinases are constitutively active and their expression is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][5] Once expressed, Pim kinases phosphorylate a range of downstream substrates involved in cell cycle progression and apoptosis. This compound exerts its anti-tumor effects by inhibiting the kinase activity of all three Pim isoforms, thereby preventing the phosphorylation of key downstream targets. This leads to the suppression of pro-survival signals and induction of apoptosis in cancer cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GNE-955: A Technical Guide to a Potent Pan-Pim Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-955 is a highly potent, orally bioavailable, pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1] Developed as a potential therapeutic agent for hematologic cancers such as multiple myeloma and leukemia, this compound exhibits picomolar to nanomolar inhibitory activity against all three Pim kinase isoforms.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and detailed methodologies related to this compound, intended to serve as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound is an azaindazole derivative with the following chemical properties:

| Property | Value |

| Chemical Formula | C22H24N8O |

| Molecular Weight | 416.48 g/mol |

| CAS Number | 1527523-39-2 |

| SMILES | CC1=CN=CC(C2=CC3=C(C=NN3C4=CC=C(OC)C(N5CCC--INVALID-LINK--C5)=N4)C=N2)=N1 |

Mechanism of Action and Signaling Pathway

Pim kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in various cancers.[1] this compound exerts its anti-tumor effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3, thereby modulating downstream signaling pathways that control cell cycle progression and apoptosis.

One of the primary mechanisms of Pim kinases is the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim kinases leads to its inactivation and sequestration, preventing it from promoting apoptosis. By inhibiting Pim kinases, this compound prevents the phosphorylation of BAD, allowing it to promote cell death in cancer cells.

Furthermore, Pim kinases are known to phosphorylate and activate proteins involved in cap-dependent translation, such as 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). Inhibition of Pim kinases by this compound leads to a decrease in the phosphorylation of 4E-BP1, which in turn inhibits protein synthesis and cell growth.

Below is a diagram illustrating the simplified signaling pathway affected by this compound.

Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | Kᵢ (nM) |

| Pim-1 | 0.018 |

| Pim-2 | 0.110 |

| Pim-3 | 0.080 |

Data from MedChemExpress.[2]

Table 2: Cellular Activity

| Cell Line | Assay | IC₅₀ (µM) |

| MM.1S (Multiple Myeloma) | Proliferation | 0.5 |

Data from MedChemExpress.[2]

Table 3: In Vivo Pharmacokinetics in Rats

| Parameter | Value |

| Clearance | 34 mL/min/kg |

| Oral Exposure | Good |

Data from Chemsrc.

Experimental Protocols

The following are representative protocols for the evaluation of this compound.

Pim Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the inhibitory activity of a compound against a purified kinase.

Caption: General workflow for a biochemical kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Prepare a reaction buffer containing a purified recombinant Pim kinase (Pim-1, Pim-2, or Pim-3), a fluorescently labeled substrate peptide, and ATP.

-

-

Assay Procedure:

-

In a 384-well plate, add the this compound dilutions.

-

Add the kinase/substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Add a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.

-

Measure the fluorescence signal using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the growth of cancer cell lines.

Detailed Methodology:

-

Cell Culture:

-

Culture MM.1S multiple myeloma cells in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed the cells in 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

Detection:

-

Add a reagent to measure cell viability, such as a tetrazolium salt (e.g., MTS or WST-1) or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Calculate the IC₅₀ value by fitting the dose-response curve.

-

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for assessing the pharmacokinetic properties of this compound in a preclinical animal model.

Detailed Methodology:

-

Animal Dosing:

-

Administer this compound to rats either orally (PO) or intravenously (IV) at a specific dose.

-

-

Sample Collection:

-

Collect blood samples at various time points after dosing.

-

Process the blood to obtain plasma.

-

-

Sample Analysis:

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Plot the plasma concentration of this compound versus time.

-

Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

-

Synthesis Overview

This compound is synthesized as a 5-azaindazole derivative. The core structure is typically assembled through a multi-step process involving the formation of the azaindazole ring, followed by the coupling of the various substituents. A key step in the synthesis of related compounds involves a Suzuki coupling to introduce aromatic groups at specific positions on the indazole core.[1]

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with promising anti-cancer properties, particularly in the context of hematologic malignancies. Its favorable in vitro and in vivo profiles make it a valuable tool for further research into the role of Pim kinases in cancer and as a potential lead compound for the development of novel cancer therapeutics. This guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

GNE-955: A Potent Pan-Inhibitor of Pim Kinases for Oncological Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GNE-955, a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). The Pim kinases are crucial mediators in various signaling pathways that regulate cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of several hematological malignancies and solid tumors. This compound demonstrates picomolar to nanomolar inhibitory activity against all three Pim isoforms. This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its evaluation, and illustrates the pertinent signaling pathways and experimental workflows.

Introduction to Pim Kinases and this compound

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are not regulated by phosphorylation but are primarily controlled at the level of transcription, translation, and protein stability.[2] They play a significant role in cytokine-mediated signaling pathways, such as the JAK/STAT pathway, and are downstream effectors of various growth factor receptors.[3][4] The overexpression of Pim kinases has been identified as a key driver in several cancers, including multiple myeloma and certain leukemias, making them attractive therapeutic targets.[5][6]

This compound is a novel 5-azaindazole derivative identified as a potent, pan-Pim kinase inhibitor.[5][6] Its development was aimed at achieving high inhibitory potency across all three Pim isoforms while optimizing for favorable pharmacokinetic properties.[5][6]

Mechanism of Action and Signaling Pathway

Pim kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle regulator p21, and components of the mTOR signaling pathway, such as 4E-BP1 and S6 ribosomal protein.[7][8] By phosphorylating and inactivating BAD, Pim kinases promote cell survival.[7][8] Their influence on the mTOR pathway contributes to enhanced protein translation and cell growth.

This compound functions as an ATP-competitive inhibitor, binding to the hinge region of the Pim kinase active site.[5] By blocking the binding of ATP, this compound effectively inhibits the phosphorylation of downstream substrates, thereby inducing apoptosis and inhibiting proliferation in cancer cells that are dependent on Pim kinase activity.[7][8]

Caption: Pim Kinase Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against Pim Kinases

| Target | Kᵢ (nM) |

| Pim-1 | 0.018 |

| Pim-2 | 0.11 |

| Pim-3 | 0.08 |

Data sourced from MedchemExpress.[7]

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Assay Type | IC₅₀ (µM) | Exposure Time (hours) |

| MM.1S (Multiple Myeloma) | CellTiter-Glo | 0.5 | 72 |

Data sourced from MedchemExpress.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.[5]

Pim Kinase Biochemical Assay (Generic Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory constant (Kᵢ) of a compound against a Pim kinase.

-

Reagents and Materials:

-

Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP.

-

Peptide substrate (e.g., a BAD-derived peptide).

-

This compound (or other test inhibitor) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

-

384-well plates.

-

-

Procedure:

-

Prepare a reaction mixture containing the Pim kinase and the peptide substrate in kinase buffer.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Kₘ for each enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for a further 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol details the measurement of cell viability in a multiple myeloma cell line (MM.1S) treated with this compound.

-

Reagents and Materials:

-

MM.1S cells.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

This compound serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Opaque-walled 96-well plates.

-

-

Procedure:

-

Seed MM.1S cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with serial dilutions of this compound (final DMSO concentration should be ≤ 0.1%). Include a vehicle control (DMSO only).

-

Incubate the plates for 72 hours.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for this compound Cellular Proliferation Assay.

Conclusion

This compound is a highly potent, pan-Pim kinase inhibitor with significant potential as a research tool for investigating the role of Pim kinases in cancer and other diseases. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals to further explore its therapeutic applications. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action and practical implementation of assays involving this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A review on structure-function mechanism and signaling pathway of serine/threonine protein PIM kinases as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

GNE-955: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-955 is a potent and orally bioavailable pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which comprises three highly homologous serine/threonine kinases: PIM-1, PIM-2, and PIM-3.[1] These kinases are crucial regulators of cell survival, proliferation, and metabolism, and their overexpression is implicated in various hematologic malignancies and solid tumors, including multiple myeloma and certain leukemias.[1][2] this compound exerts its anti-neoplastic effects by suppressing the catalytic activity of all three PIM isoforms, leading to the modulation of key downstream signaling pathways that control apoptosis and protein synthesis. This guide provides an in-depth overview of the core downstream signaling mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a competitive inhibitor that targets the ATP-binding pocket of the PIM kinases.[3] By blocking the binding of ATP, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival and pro-proliferative signals mediated by this kinase family.

Quantitative Data Summary

The inhibitory activity of this compound against the PIM kinases and its anti-proliferative effects have been quantified in various assays.

| Parameter | PIM-1 | PIM-2 | PIM-3 | MM.1S Cells |

| Ki (nM) | 18 | 110 | 8 | - |

| IC50 (µM) | - | - | - | 0.5 |

Table 1: Inhibitory constants (Ki) of this compound for the three PIM kinase isoforms and the half-maximal inhibitory concentration (IC50) for the proliferation of the multiple myeloma cell line MM.1S.

Downstream Signaling Pathways

This compound's inhibition of PIM kinases leads to the modulation of two primary downstream signaling cascades: the apoptosis pathway via regulation of BAD phosphorylation, and the mTOR pathway, which governs protein synthesis.

Regulation of Apoptosis via BAD Phosphorylation

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. BAD (Bcl-2-associated death promoter) is a pro-apoptotic member of this family that, in its unphosphorylated state, binds to and inactivates the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell death. PIM kinases directly phosphorylate BAD at multiple serine residues, most notably Ser112. This phosphorylation event creates a binding site for the 14-3-3 protein, which sequesters BAD in the cytoplasm and prevents it from interacting with Bcl-2/Bcl-xL at the mitochondrial membrane. By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD, leading to its accumulation at the mitochondria, subsequent inactivation of anti-apoptotic proteins, and ultimately, the induction of apoptosis.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) promotes protein synthesis by phosphorylating two key downstream effectors: the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). PIM kinases can activate the mTORC1 pathway. This compound, by inhibiting PIM kinases, leads to a dose-dependent decrease in the phosphorylation of S6 at serines 235/236 and 240/244, and of 4E-BP1 at serine 65. The dephosphorylation of 4E-BP1 allows it to bind to and inhibit the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing cap-dependent translation and protein synthesis, which ultimately contributes to the anti-proliferative effects of this compound.

References

- 1. Insights into the Interaction Mechanisms of the Proviral Integration Site of Moloney Murine Leukemia Virus (Pim) Kinases with Pan-Pim Inhibitors PIM447 and AZD1208: A Molecular Dynamics Simulation and MM/GBSA Calculation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

GNE-955: A Technical Guide to its Mechanism of Action in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-955 is a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, and their overexpression is implicated in the survival and proliferation of malignant cells, particularly in hematologic cancers. By inhibiting Pim kinases, this compound disrupts key cellular processes, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanisms by which this compound elicits its pro-apoptotic effects, detailed experimental protocols for assessing its activity, and a summary of its quantitative inhibitory properties.

Introduction to this compound and Pim Kinases

Pim kinases are constitutively active proto-oncogenes that are primarily regulated at the level of transcription and protein stability. They play a significant role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim kinases prevents it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby suppressing the intrinsic pathway of apoptosis. Pim kinases also contribute to cell proliferation and survival through the mTOR signaling pathway by phosphorylating and modulating the activity of proteins such as S6 ribosomal protein and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

This compound was developed as a highly potent, small molecule inhibitor that targets all three Pim kinase isoforms. Its mechanism of action centers on the competitive inhibition of ATP binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and promoting apoptosis in cancer cells that are dependent on Pim kinase activity.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against the Pim kinase isoforms and its anti-proliferative effects on cancer cell lines have been quantitatively characterized.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | Pim-1 | 0.018 nM | [1] |

| Pim-2 | 0.11 nM | [1] | |

| Pim-3 | 0.08 nM | [1] | |

| IC50 | MM.1S (Multiple Myeloma) cell proliferation (72h) | 0.5 µM | [1] |

Signaling Pathways Modulated by this compound

This compound induces apoptosis primarily by inhibiting the anti-apoptotic functions of Pim kinases. This leads to the activation of the intrinsic apoptotic pathway.

This compound Mechanism of Action in Apoptosis Induction

Caption: this compound inhibits Pim kinases, preventing BAD phosphorylation and promoting apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's anti-proliferative and signaling effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture

The human multiple myeloma cell line, MM.1S, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

MM.1S cells

-

This compound

-

RPMI-1640 medium with 10% FBS

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed MM.1S cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates.

Materials:

-

MM.1S cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-BAD (Ser112), anti-BAD, anti-p-S6 (Ser235/236), anti-S6, anti-p-4EBP1 (Thr37/46), anti-4EBP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat MM.1S cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

-

Conclusion

This compound is a potent pan-Pim kinase inhibitor that effectively induces apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma. Its mechanism of action is well-defined, involving the inhibition of Pim kinase-mediated phosphorylation of key pro-survival proteins. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other Pim kinase inhibitors in preclinical and clinical research. The quantitative data and pathway diagrams offer a clear and concise summary of the core information relevant to drug development professionals and cancer researchers.

References

GNE-955: A Technical Guide to a Potent Pan-Pim Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on GNE-955, a potent and orally bioavailable pan-inhibitor of Pim kinases. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental methodologies.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for clear and easy reference.

| Parameter | Value | Reference |

| CAS Number | 1527523-39-2 | [1] |

| Molecular Weight | 416.48 g/mol | [1] |

| Chemical Formula | C₂₂H₂₄N₈O | [1] |

| Pim-1 Kᵢ | 0.018 nM | [1] |

| Pim-2 Kᵢ | 0.11 nM | [1] |

| Pim-3 Kᵢ | 0.08 nM | [1] |

| MM.1S Cell Proliferation IC₅₀ | 0.5 µM |

Mechanism of Action and Signaling Pathway

This compound is a potent, ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are key serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis. The expression of Pim kinases is primarily regulated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including the PIM genes.

Once expressed, Pim kinases phosphorylate a variety of downstream substrates that are critical for cell cycle progression and the inhibition of apoptosis. A key substrate is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Phosphorylation of Bad by Pim kinases leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately results in the promotion of cell survival. This compound, by inhibiting Pim kinases, prevents the phosphorylation of Bad and other substrates, thereby promoting apoptosis and inhibiting cell proliferation.

Experimental Protocols

The following are representative experimental protocols for the characterization of Pim kinase inhibitors like this compound. For the specific protocols used in the initial discovery and characterization of this compound, researchers are directed to the supplementary information of Wang X, et al. J Med Chem. 2017 May 25;60(10):4458-4473.

Pim Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Pim kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Purified recombinant Pim-1, Pim-2, or Pim-3 enzyme

-

Kinase substrate (e.g., a synthetic peptide like PIMtide)

-

ATP

-

This compound or other test compounds

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of diluted Pim kinase enzyme to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentration of ATP should be close to the Kₘ for each kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MM.1S Cells)

This assay determines the effect of this compound on the growth of a multiple myeloma cell line (MM.1S) that is known to be dependent on Pim kinase signaling.

Materials:

-

MM.1S multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound or other test compounds

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

-

Seed MM.1S cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the appropriate wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents by shaking the plate on an orbital shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC₅₀ value.

Western Blot Analysis of Phospho-Bad (Ser112)

This experiment is used to confirm that this compound inhibits Pim kinase activity within cells by measuring the phosphorylation status of a known downstream substrate, Bad.

Materials:

-

MM.1S cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Bad (Ser112) and rabbit anti-total Bad

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture MM.1S cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Harvest the cells, wash with cold PBS, and lyse the cells in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Bad (Ser112) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Bad or a housekeeping protein like GAPDH.

References

GNE-955: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of GNE-955, a potent pan-Pim kinase inhibitor. The information is compiled from publicly available scientific literature, with a focus on quantitative data and detailed experimental methodologies to support further research and development efforts.

Physicochemical and Pharmacokinetic Properties

This compound is an azaindazole derivative identified as a highly potent, orally bioavailable pan-Pim kinase inhibitor.[1][2] Its development was part of an effort to optimize a lead series for improved pharmacokinetic properties while maintaining high inhibitory potency against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1]

Solubility

Quantitative data on the kinetic solubility of this compound is crucial for its formulation and in vitro assay development. The following table summarizes the available solubility data.

| Compound | Molecular Weight ( g/mol ) | clogP | Kinetic Solubility (µM) |

| This compound | 416.48 | 2.5 | 38.5 |

In Vivo Stability and Pharmacokinetics

This compound has been characterized as having good in vivo stability and favorable pharmacokinetic properties in preclinical models.[3]

| Species | Clearance (mL/min/kg) | Oral Exposure | Bioavailability |

| Rat | 34 | Good | Excellent |

Note: Specific bioavailability percentage and detailed oral exposure data are not specified in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies used to ascertain the solubility and pharmacokinetic parameters of this compound.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer system.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Dilution: The DMSO stock solution is diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration.

-

Incubation: The solution is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation.

-

Analysis: The amount of this compound remaining in solution is quantified. This is typically done by filtering out any precipitate and measuring the concentration of the filtrate using a method such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry. Nephelometric methods that measure light scattering from undissolved particles can also be employed for higher throughput.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the clearance, oral exposure, and bioavailability of this compound in a rat model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used for such studies.

-

Dosing:

-

Intravenous (IV) Administration: A solution of this compound is administered intravenously to a cohort of rats to determine its clearance and volume of distribution. The specific vehicle used for IV administration of this compound is not detailed in the available literature.

-

Oral (PO) Administration: A suspension or solution of this compound is administered orally via gavage to a separate cohort of rats to assess oral absorption and bioavailability. The specific vehicle for oral administration is not specified in the reviewed literature.

-

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as clearance (CL), area under the curve (AUC), and oral bioavailability (%F).

Stability Profile

While this compound is reported to have "good in vivo stability," specific quantitative data from forced degradation studies, including degradation pathways and stability under various pH, temperature, and light conditions, are not available in the public domain.[3] The azaindazole core is generally considered a stable heterocyclic system.[4] However, comprehensive stability testing according to ICH guidelines would be required for further drug development.

Visualized Signaling Pathway and Workflows

Pim Kinase Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Pim family of serine/threonine kinases. These kinases are downstream of multiple signaling pathways, including the JAK/STAT pathway, and play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets.

Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility and Bioavailability

The logical flow of experiments to characterize a novel compound like this compound is critical. The following diagram illustrates the typical workflow.

References

- 1. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1527523-39-2 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GNE-955 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-955 is a potent, orally active, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in various hematologic malignancies, including multiple myeloma and leukemia.[4][5][6] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, such as BAD, S6 ribosomal protein, and 4E-BP1, thereby modulating apoptosis and protein translation.[1][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Kinase Assay | Pim-1 | Ki | 0.018 nM | [1] |

| Biochemical Kinase Assay | Pim-2 | Ki | 0.11 nM | [1] |

| Biochemical Kinase Assay | Pim-3 | Ki | 0.08 nM | [1] |

| Antiproliferation Assay | MM.1S (Multiple Myeloma) | IC50 | 0.5 µM (72h) | [1][5] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. Pim kinases, downstream of growth factor signaling, phosphorylate and inactivate the pro-apoptotic protein BAD, while activating pathways involved in protein synthesis through phosphorylation of S6 ribosomal protein and 4E-BP1. This compound blocks these phosphorylation events.

Caption: this compound inhibits Pim kinases, preventing downstream phosphorylation events.

Experimental Protocols

Biochemical Pim Kinase Activity Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified Pim-1, Pim-2, and Pim-3 kinases using a luminescence-based assay that measures ADP production.

Experimental Workflow:

Caption: Workflow for the biochemical Pim kinase inhibition assay.

Materials:

-

Purified recombinant Pim-1, Pim-2, Pim-3 enzymes

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Substrate (e.g., S6K substrate peptide)

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[7]

-

384-well white assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Buffer.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]

-

Prepare the Pim kinase enzyme solution in Kinase Buffer and add 2 µL to each well.

-

Prepare the substrate/ATP mixture in Kinase Buffer. The final ATP concentration should be close to the Km for each kinase.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.[1]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

-

Incubate at room temperature for 40 minutes.[1]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

-

Incubate at room temperature for 30 minutes.[1]

-

Measure the luminescence using a plate reader.

-

Calculate Ki values based on the inhibition curves.

Cell-Based Antiproliferation Assay

This protocol determines the effect of this compound on the proliferation of the MM.1S multiple myeloma cell line using a luminescent cell viability assay.

Experimental Workflow:

Caption: Workflow for the cell-based antiproliferation assay.

Materials:

-

MM.1S human multiple myeloma cell line[1]

-

RPMI-1640 medium with supplements (e.g., 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom, white-walled assay plates

-

Luminometer

Procedure:

-

Seed MM.1S cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium. The known IC50 of 0.5 µM can be used as a midpoint for the dilution series.[1][5]

-

Remove the old medium and add the medium containing this compound or vehicle control (DMSO) to the cells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

Plot the results as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis of Pim Kinase Signaling

This protocol is used to detect changes in the phosphorylation status of Pim kinase downstream targets (p-BAD, p-S6, p-4EBP1) in MM.1S cells following treatment with this compound.

Experimental Workflow:

References

- 1. promega.com [promega.com]

- 2. bio-rad.com [bio-rad.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. In Vitro Pim Kinase Activity Assay [bio-protocol.org]

- 7. promega.in [promega.in]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for GNE-955 in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of GNE-955, a potent and orally bioavailable pan-Pim kinase inhibitor, in animal models of cancer. Due to the limited publicly available in vivo efficacy data specifically for this compound, the following protocols are based on its known mechanism of action, its in vitro profile in relevant cell lines, and established methodologies for other pan-Pim kinase inhibitors in similar cancer models.

Introduction to this compound

This compound is a small molecule inhibitor that targets all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3.[1][2] These serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematologic malignancies, including multiple myeloma and leukemia.[3][4] this compound has demonstrated potent inhibition of Pim kinases and the proliferation of multiple myeloma cell lines in vitro.[5] Its favorable pharmacokinetic properties in rats suggest its suitability for oral administration in in vivo studies.[1]

Mechanism of Action

Pim kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression and survival. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim kinases inhibits its apoptotic function. This compound, by inhibiting Pim kinases, is expected to decrease the phosphorylation of BAD, thereby promoting apoptosis in cancer cells. Pim kinases also participate in the mTOR signaling pathway, and their inhibition can lead to decreased phosphorylation of downstream effectors like S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell growth.[5]

Figure 1: this compound Mechanism of Action.

In Vitro and In Vivo Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound.

| Parameter | Value | Reference |

| Target | Pan-Pim Kinase (Pim-1, Pim-2, Pim-3) | [1][5] |

| Ki (Pim-1) | 0.018 nM | [5] |

| Ki (Pim-2) | 0.11 nM | [5] |

| Ki (Pim-3) | 0.08 nM | [5] |

| Cell Line Proliferation (IC50) | 0.5 µM (MM.1S) | [5] |

Table 1: In Vitro Activity of this compound.

| Parameter | Species | Value | Reference |

| Route of Administration | Rat | Oral | [1] |

| Bioavailability | Rat | Good | [1] |

Table 2: In Vivo Pharmacokinetic Profile of this compound.

Experimental Protocols

The following protocols are designed for the evaluation of this compound in a multiple myeloma xenograft model. These can be adapted for other hematologic cancer models.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol describes the establishment of a subcutaneous MM.1S multiple myeloma xenograft model.

References

- 1. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

GNE-955 Administration in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of GNE-955, a potent and orally active pan-Pim kinase inhibitor, in mouse models for preclinical research. The protocols and data presented are based on available information and established methodologies for in vivo studies.

Introduction

This compound is a small molecule inhibitor targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is implicated in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. Preclinical evaluation of this compound in murine models is a critical step in its development as a potential therapeutic agent. This document outlines the recommended procedures for its administration and summarizes key in vivo data.

Data Presentation

Table 1: In Vivo Pharmacokinetics of this compound in Rodents

| Parameter | Value (Rats) | Vehicle | Administration Route | Reference |

| Bioavailability | Good | Not Specified | Oral | [1] |

| Intestinal Metabolism | Major metabolic pathway | Not Specified | Oral | [1] |

Note: Specific pharmacokinetic data for this compound in mice was not available in the public domain at the time of this publication. The data from rat studies is presented as a surrogate, given the common use of both species in preclinical pharmacokinetic assessments.

Table 2: In Vitro Potency of this compound

| Target | IC50 | Assay Conditions | Reference |

| Pim-1 | Potent (sub-nanomolar) | Biochemical Assay | [1] |

| Pim-2 | Potent (sub-nanomolar) | Biochemical Assay | [1] |

| Pim-3 | Potent (sub-nanomolar) | Biochemical Assay | [1] |

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

This protocol describes the standard method for administering this compound orally to mice, a common route for compounds with good bioavailability.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

-

70% ethanol

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

-

Dose Calculation:

-

Weigh each mouse accurately on the day of dosing.

-

Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (mg/kg). A typical dosing volume is 10 mL/kg.

-

-

Preparation of this compound Formulation:

-

On each dosing day, freshly prepare the this compound suspension in the chosen vehicle to the desired concentration.

-

Ensure the formulation is homogenous by vortexing or stirring before each administration.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

-

Measure the appropriate length on the gavage needle (from the tip of the nose to the last rib) to prevent perforation of the esophagus or stomach.

-

Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus into the stomach.

-

Slowly administer the calculated volume of the this compound formulation.

-

Withdraw the gavage needle gently.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.

-

Continue to monitor the animals daily for the duration of the study.

-

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Calipers

-

This compound formulation

-

Vehicle control

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest and resuspend the cells in a suitable medium, with or without Matrigel, at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Measure the tumor dimensions with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

-

Animal Randomization and Treatment:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the dosing schedule determined in preliminary studies (e.g., once or twice daily) via oral gavage (as described in Protocol 1).

-

-

Data Collection and Analysis:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the data to determine the effect of this compound on tumor growth inhibition.

-

Mandatory Visualizations

Caption: Pim-1 Kinase Signaling Pathway and Inhibition by this compound.

Caption: In Vivo Efficacy Study Workflow for this compound in a Xenograft Mouse Model.

References

Application Notes and Protocols for Cell Proliferation Assay Using GNE-955

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-955 is a potent and orally active pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, targeting Pim-1, Pim-2, and Pim-3.[1][2] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[1][3] this compound exerts its anti-proliferative effects by inhibiting the phosphorylation of downstream targets of PIM kinases, including BAD, S6, and 4EBP1, thereby interfering with key signaling pathways that control cell growth and survival.[1][2] These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound using a luminescence-based cell viability assay.

Mechanism of Action: this compound in the PIM Kinase Signaling Pathway

PIM kinases are constitutively active and play a significant role in signaling pathways that promote cell proliferation and inhibit apoptosis. This compound, as a pan-Pim inhibitor, blocks these effects. The diagram below illustrates the key components of the PIM kinase signaling pathway and the inhibitory action of this compound.

Caption: PIM Kinase Signaling Pathway and this compound Inhibition.

Data Presentation

The anti-proliferative activity of this compound is summarized in the tables below. Table 1 details the inhibitory constants (Ki) against the three PIM kinase isoforms, while Table 2 presents the half-maximal inhibitory concentration (IC50) for cell proliferation in a multiple myeloma cell line.

Table 1: this compound Inhibitory Activity against PIM Kinase Isoforms

| Target | Ki (nM) |

| Pim-1 | 0.018 |

| Pim-2 | 0.11 |

| Pim-3 | 0.08 |

Data sourced from MedchemExpress.[2]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (µM) |

| MM.1S | Multiple Myeloma | CellTiter-Glo® | 72 hours | 0.5 |

Data sourced from MedchemExpress.[2]

Experimental Protocols

Cell Proliferation Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for the use of this compound to determine its effect on the proliferation of the MM.1S multiple myeloma cell line. The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

This compound (powder or stock solution in DMSO)

-

MM.1S (or other suitable cancer cell line)

-

RPMI-1640 medium (or appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DMSO (cell culture grade)

-

96-well opaque-walled microplates (suitable for luminescence readings)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Culture:

-

Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in exponential growth phase.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay. A suggested concentration range is 0.156 µM to 5 µM.[1][2]

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

-

-

Cell Seeding:

-

Count the cells and adjust the cell density to plate 5,000-10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

After 24 hours, add 10 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized luminescence values against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Experimental Workflow

The following diagram outlines the key steps in the cell proliferation assay.

References

GNE-955: A Potent Pan-Pim Kinase Inhibitor for Preclinical Cancer Research

Application Notes and Protocols for Kinase Activity Screening and Cellular Assays

Introduction

GNE-955 is a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in regulating cell survival, proliferation, and apoptosis.[2][3] By targeting all three Pim isoforms, this compound offers a comprehensive approach to inhibiting the oncogenic signaling driven by this kinase family. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays to probe Pim kinase activity and its impact on cancer cell viability.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the active site of Pim kinases.[1] Inhibition of Pim kinase activity by this compound leads to the reduced phosphorylation of downstream substrates, such as BAD and 4E-BP1.[3] The dephosphorylation of BAD promotes apoptosis, while the inhibition of 4E-BP1 phosphorylation can suppress protein translation, collectively contributing to the anti-proliferative effects of this compound in cancer cells.

Data Presentation

Biochemical Activity of this compound

| Kinase | Kᵢ (nM) |

| Pim-1 | 0.018 |

| Pim-2 | 0.11 |

| Pim-3 | 0.08 |

Table 1: Inhibitory constants (Kᵢ) of this compound against the three Pim kinase isoforms.

Cellular Activity of this compound

| Cell Line | Assay Type | IC₅₀ (µM) |

| MM.1S (Multiple Myeloma) | Cell Viability (CellTiter-Glo®) | 0.5 |

Table 2: Half-maximal inhibitory concentration (IC₅₀) of this compound in the MM.1S multiple myeloma cell line.

Experimental Protocols

Protocol 1: In Vitro Pim Kinase Activity Assay using ADP-Glo™

This protocol describes the measurement of Pim kinase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Pim-1, Pim-2, or Pim-3 kinase

-

Pim kinase substrate (e.g., S6K synthetic peptide, KRRRLASLR)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[4]

-

ATP

-

DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

Protocol 2: Cellular Proliferation Assay in MM.1S Cells using CellTiter-Glo®

This protocol details the assessment of this compound's effect on the viability of the multiple myeloma cell line MM.1S.

Materials:

-

MM.1S cells (ATCC® CRL-2974™)

-

RPMI-1640 medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well opaque-walled tissue culture plates

-

DMSO

Procedure:

-

Cell Culture:

-

Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

MM.1S cells grow in suspension and as a loosely adherent monolayer. For subculturing, gently scrape the adherent cells and combine them with the suspended cells.

-

-

Assay Setup:

-

Seed MM.1S cells into a 96-well opaque-walled plate at a density of 1 x 10⁴ cells per well in 50 µL of culture medium.[5]

-

Prepare a serial dilution of this compound in culture medium from a DMSO stock.

-

Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells. The final DMSO concentration should be below 0.5%.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Visualizations

Caption: this compound inhibits Pim kinases, leading to apoptosis and reduced protein translation.

Caption: Workflow for the in vitro Pim kinase activity assay.

Caption: Workflow for the MM.1S cell viability assay.

References

Application Note: Dual-Targeting of Pim-1 Kinase Using Lentiviral shRNA and GNE-955 in Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pim-1 is a proto-oncogenic serine/threonine kinase that is frequently overexpressed in various hematological malignancies and solid tumors, including prostate and oral cancers.[1][2] It plays a crucial role in regulating cell cycle progression, proliferation, and apoptosis.[1][3] The Pim-1 signaling pathway is activated by cytokines and growth factors, primarily through the JAK/STAT pathway.[1][4] Once expressed, Pim-1 phosphorylates a wide range of downstream targets to promote cell survival and inhibit apoptosis. Key substrates include cell cycle regulators like p21Cip1/Waf1, p27Kip1, and Cdc25A, as well as apoptosis modulators like Bad.[2][5] Given its central role in tumorigenesis, Pim-1 has emerged as a significant target for cancer therapy.[1][6]

This application note details protocols for a dual-pronged approach to inhibit Pim-1 function: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition using GNE-955. This compound is a potent, orally active pan-Pim kinase inhibitor with high affinity for Pim-1, Pim-2, and Pim-3.[7][8] By combining these techniques, researchers can robustly validate Pim-1 as a therapeutic target and assess the cellular consequences of its inhibition.

Visualized Pathways and Workflows

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction

This protocol describes the generation of lentiviral particles to establish stable Pim-1 knockdown cell lines.[9]

Materials:

-

HEK293T cells

-

Target cancer cell line (e.g., MM.1S, PC-3)

-

shRNA plasmid targeting Pim-1 (and a non-targeting control, e.g., shScramble)

-

Packaging plasmid (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)[9]

-

Transfection reagent (e.g., Fugene 6)[9]

-

DMEM with 10% FBS

-

Polybrene[9]

-

Puromycin[9]

-

0.45 µm filters[9]

Procedure:

-

Day 1: Seed HEK293T Cells: Plate HEK293T cells in 6-well plates so they reach 70-80% confluency on the day of transfection.

-

Day 2: Transfection: Co-transfect HEK293T cells with the shRNA plasmid (1 µg), psPAX2 (1 µg), and pMD2.G (500 ng) using a suitable transfection reagent according to the manufacturer's protocol.[9]

-

Day 3: Medium Change: Replace the transfection medium with fresh growth medium (DMEM + 10% FBS).

-

Day 4-5: Harvest Virus: Harvest the lentivirus-containing supernatant at 48h and 72h post-transfection. Pool the supernatants, filter through a 0.45 µm filter, and store at -80°C or use immediately.[9]

-

Transduction: Seed the target cancer cells. On the following day, transduce the cells by adding the lentiviral supernatant supplemented with 8 µg/ml polybrene.[9]

-

Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for stably transduced cells. The optimal puromycin concentration (typically 2-10 µg/ml) should be determined beforehand with a kill curve.

-

Expansion: Culture the surviving cells for 7-10 days, replacing the puromycin-containing medium every 3-4 days, until resistant colonies are established. Expand the stable cell line for subsequent experiments.

Protocol 2: Western Blot for Protein Knockdown Confirmation

This protocol is used to verify the knockdown of Pim-1 protein and assess the phosphorylation status of its downstream targets.[10]

Materials:

-

Control and Pim-1 KD cell lines

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes[10]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[11]

-

Primary antibodies (anti-Pim-1, anti-p-Bad, anti-Actin/GAPDH)

-

HRP-conjugated secondary antibody[12]

-

Chemiluminescence (ECL) substrate[12]

Procedure:

-

Sample Preparation: Lyse cells in ice-cold lysis buffer.[11] Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run according to the manufacturer's protocol.[10][11]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-